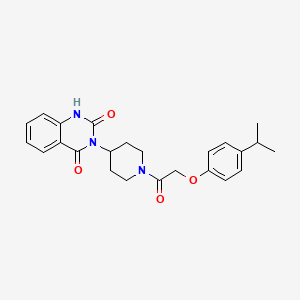

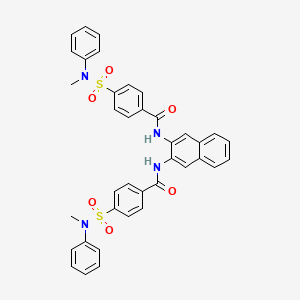

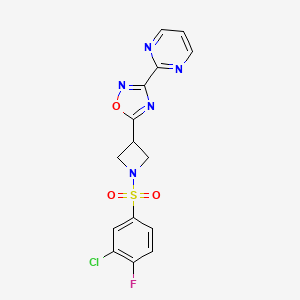

![molecular formula C19H17F3N2O3S B2868855 3-oxo-N-(4-(trifluoromethyl)phenyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 898423-46-6](/img/structure/B2868855.png)

3-oxo-N-(4-(trifluoromethyl)phenyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .

Synthesis Analysis

Trifluoromethyl ketones (TFMKs) are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . The Kukhtin–Ramirez reaction of 2-(3-oxo-3-phenyl)ethoxybenzo[d]-1,3,2-dioxaphospholes with perfluorodiacetyl was monitored by NMR methods .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various methods such as NMR spectroscopy . The IR spectrum, ν, cm –1: 1600 (C=N), 1077 (C–O–C), 1486 (C=C arom), 958 (HC=CH, trans). 1 H NMR spectrum (DMSO- d6), δ, ppm: 3.57 s (1H), 7.19 d (J = 8.76, 2H), 7.57 d (J = 17.56 Hz, 1H), 7.61 d (J = 17.56 Hz, 1H), 7.75 d (J = 6.00 Hz, 1H), 7.87 d.d (J = 6.00, 7.08 Hz, 1H), 7.69 d (J = 7.08 Hz, 1H), 8.06 d (J = 8.76 Hz, 2H), 8.19 s (1H) .Chemical Reactions Analysis

The initial stage of the Kukhtin–Ramirez reaction involved a kinetically controlled [4+4]-cycloaddition with the formation of a cage phosphorane . Intermediate then converts to spirophosphorane .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure. For instance, its Linear Formula is C19H13F3N2O3 . Its Molecular Weight is 374.322 .Scientific Research Applications

Synthesis and Chemical Properties

Sulfonamide compounds, including those with complex structures akin to the one mentioned, are integral to exploring new synthetic pathways and understanding chemical reactivity. For instance, the work by Ichikawa et al. (2006) details the synthesis of ring-fluorinated isoquinolines and quinolines through intramolecular substitution, highlighting the methodological advancements in creating fluorinated aromatic compounds with potential biological activity (Ichikawa et al., 2006). Additionally, the development of novel quinoxaline sulfonamides with antibacterial activity by Alavi et al. (2017) showcases the potential of sulfonamide-based compounds in generating new antimicrobial agents through green chemistry approaches (Alavi et al., 2017).

Biological Activity and Applications

Sulfonamide-based compounds have been investigated for their diverse biological activities. Ghomashi et al. (2022) review the recent advances in designing and developing sulfonamide hybrids, highlighting their significant antibacterial, anti-neuropathic pain, antitumor, and other pharmacological activities (Ghomashi et al., 2022). This underscores the chemical versatility and therapeutic potential of sulfonamide hybrids in scientific research.

Anticancer Evaluations

Sulfonamide derivatives have been extensively evaluated for their anticancer properties. For example, Ghorab et al. (2009) designed, synthesized, and evaluated novel tetrahydroquinoline derivatives containing a sulfonamide moiety for their anticancer activity, demonstrating the potential of these compounds in cancer research (Ghorab et al., 2009).

Future Directions

properties

IUPAC Name |

2-oxo-N-[4-(trifluoromethyl)phenyl]-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N2O3S/c20-19(21,22)14-4-6-15(7-5-14)23-28(26,27)16-10-12-2-1-9-24-17(25)8-3-13(11-16)18(12)24/h4-7,10-11,23H,1-3,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUZCHZFBNOIFER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C(=CC(=C2)S(=O)(=O)NC4=CC=C(C=C4)C(F)(F)F)CCC(=O)N3C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

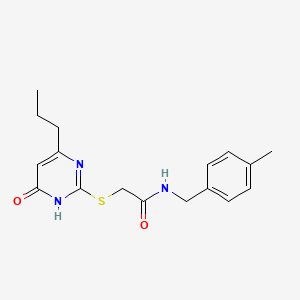

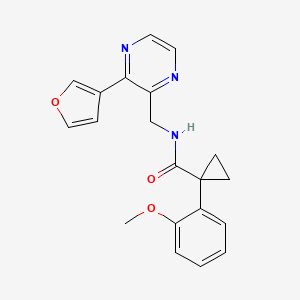

![1-({2-[4-(Tert-butyl)phenoxy]-1,3-thiazol-5-yl}methyl)-4-phenylpiperazine](/img/structure/B2868772.png)

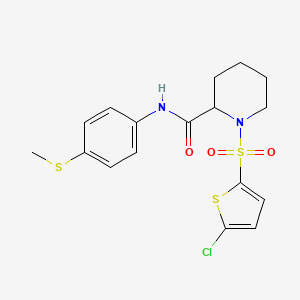

![2-[5-(1-Methylpyrazol-4-yl)-1,1-dioxo-1,2,5-thiadiazolidin-2-yl]acetic acid](/img/structure/B2868776.png)

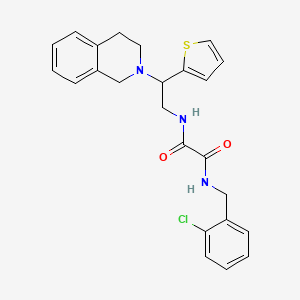

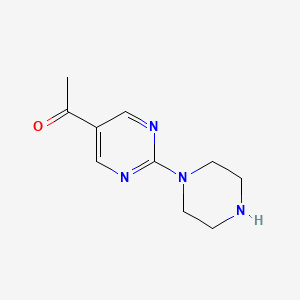

![2-Chloro-6-fluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2868788.png)

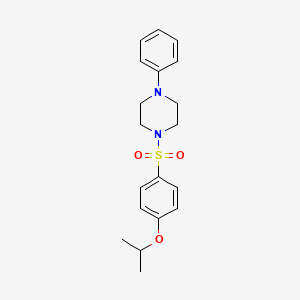

![2-(4-fluorophenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2868789.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2,2-diphenylacetamide](/img/structure/B2868795.png)